molecular formula C6H5IO B032979 4-Iodophenol CAS No. 540-38-5

4-Iodophenol

Cat. No.: B032979
CAS No.: 540-38-5
M. Wt: 220.01 g/mol
InChI Key: VSMDINRNYYEDRN-UHFFFAOYSA-N
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Description

p-Iodophenol, also known as 4-iodophenol, is an aromatic organic compound characterized by the presence of an iodine atom at the para position of the phenol ring. This compound is a colorless solid and is one of the three monoiodophenols. It is widely used in various chemical reactions and has significant applications in scientific research .

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: The most common method for preparing p-iodophenol involves the electrophilic aromatic substitution of phenol with iodine.

    Diazotization: Another method involves the diazotization of p-aminophenol followed by the replacement of the diazonium group with iodine.

Industrial Production Methods:

    Laccase-Catalyzed Iodination: An efficient and sustainable method involves the laccase-catalyzed iodination of p-hydroxyarylcarbonyl derivatives using potassium iodide as the iodine source and aerial oxygen as the oxidant.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Safety and Hazards

4-Iodophenol may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Future Directions

While the exact future directions of 4-Iodophenol are not clear, it is known that it is used to enhance chemiluminescence for the detection of cancer cells . This suggests potential applications in medical diagnostics and research.

Mechanism of Action

Target of Action

4-Iodophenol, also known as p-Iodophenol, is an aromatic organic compound . It’s known that phenolic compounds, in general, can interact with various biological targets, including proteins and enzymes, depending on their specific structure and properties .

Mode of Action

This compound undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group para to the hydroxy group of the phenol . This suggests that the compound can interact with its targets through covalent bonding, leading to changes in the target’s structure and function .

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways due to their antioxidant properties . They can neutralize free radicals and reactive oxygen species, thereby preventing oxidative stress and associated cellular damage .

Pharmacokinetics

It’s known that phenolic compounds, in general, exhibit diverse pharmacokinetic properties depending on their specific structure and properties . For instance, they can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Given its chemical structure and properties, it can be inferred that this compound may exert antioxidant effects, neutralizing free radicals and preventing oxidative stress at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment can affect the compound’s solubility and reactivity . Moreover, factors such as temperature, pH, and light exposure can influence the compound’s stability and degradation .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

4-iodophenol
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InChI

InChI=1S/C6H5IO/c7-5-1-3-6(8)4-2-5/h1-4,8H
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InChI Key

VSMDINRNYYEDRN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)I
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Molecular Formula

C6H5IO
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DSSTOX Substance ID

DTXSID4052186
Record name 4-Iodophenol
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Molecular Weight

220.01 g/mol
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Physical Description

White or reddish solid; [Merck Index] Light beige crystalline solid; [Alfa Aesar MSDS]
Record name p-Iodophenol
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Vapor Pressure

0.00616 [mmHg]
Record name p-Iodophenol
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CAS No.

540-38-5
Record name 4-Iodophenol
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Synthesis routes and methods

Procedure details

2-amino-4-iodophenol was prepared by the HCl and SnCl2 reduction of 2-nitro-4-iodophenol which was obtained from the nitration of p-iodophenol.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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